4-(2-Methoxyphenyl)-3-methylbenzoic acid
Overview
Description
The compound of interest, 4-(2-Methoxyphenyl)-3-methylbenzoic acid, is a derivative of benzoic acid with methoxy and methyl substituents on the phenyl ring. This structure is related to various compounds studied for their chemical and biological properties. For instance, methyl methoxybenzoates have been analyzed for their thermochemical properties , and various substituted methoxybenzoic acids have been evaluated as inhibitors in biochemical assays . Additionally, methoxybenzoyl-containing compounds have been identified as metabolites in pharmacological contexts , and methoxyphenyl derivatives have been synthesized for their potential anti-cancer properties .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as esterification, amidation, and substitution reactions. For example, a novel curcumin ester with a methoxyphenyl moiety was synthesized and characterized using spectroscopic techniques . Similarly, reactions of 4-methoxybenzoate with different substrates have been studied, indicating the specificity of enzymes for para-substituted benzoic acid derivatives . These studies provide insights into the synthetic routes that could be applied to the synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds have been characterized using various spectroscopic methods and theoretical calculations. For instance, a curcumin congener with a methoxyphenyl group was analyzed using FT-IR, NMR, and mass spectrometry, complemented by density functional theory (DFT) calculations . Quantum chemical calculations have also been performed on similar molecules to determine their electronic properties, such as frontier orbitals and band gap energies .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-containing compounds has been explored in various chemical reactions. For example, 4-methoxybenzoate derivatives have been shown to undergo O-demethylation and hydroxylation reactions . Additionally, substitution reactions of benzo[b]thiophen derivatives with a methoxy group have been investigated, revealing the regioselectivity of bromination, nitration, and other reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoate derivatives have been studied through experimental and computational methods. The combustion and vaporization enthalpies of methyl methoxybenzoates were determined, providing information on their thermochemical behavior . The electronic density and noncovalent interactions within these molecules have also been analyzed, contributing to the understanding of their stability and reactivity .
Scientific Research Applications
1. Solubility Studies
4-(2-Methoxyphenyl)-3-methylbenzoic acid has been used in solubility studies. Hart et al. (2015) investigated the solubility of various compounds, including 2-methoxybenzoic acid, in 2-methoxyethanol, providing valuable data for understanding the solubility behavior of similar compounds (Hart et al., 2015).
2. Bioactive Compound Source
Research by Xu et al. (2017) identified bioactive phenyl ether derivatives, closely related to 4-(2-Methoxyphenyl)-3-methylbenzoic acid, from marine-derived fungi. These compounds, including derivatives of methoxybenzoic acid, showed significant antioxidant activities (Xu et al., 2017).
3. Cholinesterase Inhibition Studies
Arfan et al. (2018) synthesized compounds derived from 4-methoxybenzoic acid for cholinesterase inhibitory potential. These derivatives were evaluated for their potential in treating diseases like Alzheimer's (Arfan et al., 2018).
4. Antitumor and Antioxidant Activities
Wilairat et al. (2006) isolated compounds including derivatives of 4-methoxybenzoic acid from Schisandra verruculosa. These compounds were evaluated for their antitumor, antiproliferative, and antioxidant activities (Wilairat et al., 2006).
5. Synthesis of Pharmaceutical Intermediates
Salman et al. (2002) reported the synthesis of compounds from 2-hydroxy-4-methylbenzoic acid, providing insights into the production of key intermediates for pharmaceuticals (Salman et al., 2002).
6. Antibacterial and Antifungal Activities
Shao et al. (2007) isolated new compounds, including derivatives of 4-methoxybenzoic acid, from Mangrove fungus. These compounds exhibited notable antibacterial and antifungal activities (Shao et al., 2007).
7. Liquid Crystal Applications
Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline in liquid crystal applications (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPKIVDGOJXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620587 | |
Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-3-methylbenzoic acid | |
CAS RN |
473264-05-0 | |
Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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